N-(5-{[2-(1-naphthylamino)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-2-phenoxyacetamide
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Overview
Description
N-(5-{[2-(1-naphthylamino)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-2-phenoxyacetamide is a complex organic compound that features a thiadiazole ring, a naphthyl group, and a phenoxyacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-{[2-(1-naphthylamino)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-2-phenoxyacetamide typically involves multiple steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with carbon disulfide under basic conditions, followed by cyclization.
Attachment of the Naphthyl Group: The naphthyl group can be introduced through a nucleophilic substitution reaction involving 1-naphthylamine and an appropriate electrophile.
Formation of the Phenoxyacetamide Moiety: The phenoxyacetamide group can be synthesized by reacting phenoxyacetic acid with an amine under dehydrating conditions to form the amide bond.
Final Coupling: The final step involves coupling the thiadiazole ring with the naphthyl and phenoxyacetamide groups under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(5-{[2-(1-naphthylamino)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-2-phenoxyacetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the naphthylamino moiety can be reduced to form alcohols.
Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(5-{[2-(1-naphthylamino)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-2-phenoxyacetamide has several scientific research applications:
Medicinal Chemistry: It can be explored as a potential drug candidate due to its unique structural features and potential biological activity.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of N-(5-{[2-(1-naphthylamino)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-2-phenoxyacetamide would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The thiadiazole ring and naphthyl group could play a role in binding to the target site, while the phenoxyacetamide moiety may influence the compound’s pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
- N-(5-sulfanyl-1,3,4-thiadiazol-2-yl)acetamide
- N-cyclopropyl-N-(5-sulfanyl-1,3,4-thiadiazol-2-yl)acetamide
- N-(1-naphthyl)-2-[(5-{[2-(1-naphthylamino)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide
Uniqueness
N-(5-{[2-(1-naphthylamino)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-2-phenoxyacetamide is unique due to the combination of its structural features, which include a thiadiazole ring, a naphthyl group, and a phenoxyacetamide moiety. This combination imparts distinct chemical and biological properties that may not be present in similar compounds.
Properties
IUPAC Name |
N-[5-[2-(naphthalen-1-ylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-phenoxyacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4O3S2/c27-19(13-29-16-9-2-1-3-10-16)24-21-25-26-22(31-21)30-14-20(28)23-18-12-6-8-15-7-4-5-11-17(15)18/h1-12H,13-14H2,(H,23,28)(H,24,25,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFYWMARXCHNCFC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)NC2=NN=C(S2)SCC(=O)NC3=CC=CC4=CC=CC=C43 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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